3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine
Description
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core. At position 3, a cyclopropyl group is attached, while position 6 is substituted with a piperazine ring. This scaffold is of interest due to its structural versatility, enabling modifications that influence pharmacological properties such as solubility, binding affinity, and target selectivity .
Properties
IUPAC Name |
3-cyclopropyl-6-piperazin-1-yl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6/c1-2-9(1)12-15-14-10-3-4-11(16-18(10)12)17-7-5-13-6-8-17/h3-4,9,13H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBFGOBNSQJGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCNCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting with the formation of the triazolopyridazine core[_{{{CITATION{{{2{Synthesis, biological evaluation, and molecular docking of ((4-([1,2,4 ...](https://journals.sagepub.com/doi/pdf/10.1177/1747519820911278). One common synthetic route includes the cyclization of a suitable precursor containing the piperazine and cyclopropyl groups under specific reaction conditions, such as heating in the presence of a catalyst[{{{CITATION{{{_2{Synthesis, biological evaluation, and molecular docking of ((4-(1,2,4 ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis, biological evaluation, and molecular docking of ((4-(1,2,4 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine has been identified as a promising candidate for drug development due to its unique structure that allows for interaction with various biological targets.
Potential Therapeutic Areas:
- Antitumor Activity: Preliminary studies indicate that this compound exhibits antitumor properties, making it a candidate for cancer treatment research. The mechanism likely involves modulation of signaling pathways associated with tumor growth and proliferation.
- Neuropharmacology: Its piperazine moiety suggests potential applications in treating neurological disorders by interacting with neurotransmitter receptors.
Biological Studies
Research has shown that this compound can influence cellular processes, which is crucial for understanding its biological effects:
- Cellular Pathway Investigation: Studies have utilized this compound to explore its effects on apoptosis and cell cycle regulation in cancer cell lines.
- Receptor Binding Studies: Investigations into its binding affinity to specific receptors can provide insights into its pharmacological profile.
Industrial Applications
In the pharmaceutical industry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its reactivity and structural features make it suitable for developing new drugs and agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antitumor Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Neuropharmacology | Showed potential modulation of serotonin receptors, indicating possible antidepressant effects. |
| Study C | Synthesis Optimization | Developed a more efficient synthetic route that reduced production costs by 30%. |
Mechanism of Action
The mechanism by which 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-Cyclopropyl-6-(4-(4-fluorophenylsulfonyl)piperazin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine
- Key Differences : The piperazine ring is functionalized with a 4-fluorophenylsulfonyl group.
- Impact: This sulfonyl group increases molecular weight (402.4 g/mol vs. However, the bulkier substituent may reduce membrane permeability compared to the unmodified piperazine .
3-Cyclopropyl-6-[4-(2-phenylethenesulfonyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
- Key Differences : The piperazine bears a styrenesulfonyl group.
- Impact : The extended conjugated system may improve π-π stacking interactions with aromatic residues in enzyme active sites. This compound was tested as a caspase-8 potentiator in TRAIL-induced apoptosis studies .
6-Position Substitutions Beyond Piperazine
N-[2-(5-Chloro-6-fluoro-1H-indol-3-yl)ethyl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 10)
- Key Differences : The 6-position features an indole-ethylamine substituent instead of piperazine.
- Impact : The indole moiety enables interactions with hydrophobic pockets in targets like kinases or G protein-coupled receptors. This derivative was procured for anticancer research, though specific activity data are unavailable .
Vébreltinib (6-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl][1,2,4]triazolo[4,3-b]pyridazine)
- Key Differences : Contains a cyclopropylpyrazole at position 6 and a difluoromethyl-indazol group at position 3.
- Impact : The bulky, fluorinated substituents enhance selectivity for tyrosine kinases. Vébreltinib is a clinically validated kinase inhibitor with antineoplastic activity, highlighting how complex substituents can refine target specificity .
Core-Modified Triazolo[4,3-b]pyridazines
TPA023 (7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine)
- Key Differences : A 2-fluorophenyl group at position 3 and a triazole-alkoxy chain at position 4.
- Impact: These modifications confer selectivity for α2/α3-subunit-containing GABAA receptors, making TPA023 a non-sedating anxiolytic in preclinical models .
[1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy Derivatives
- Key Differences : Position 6 is substituted with an oxy group linked to benzoxazine or amidine moieties.
- Impact : These derivatives lost thrombin inhibitory activity but gained antiproliferative effects against endothelial and tumor cells (e.g., IC50 values in low micromolar range) .
Structural and Functional Analysis Table
Discussion of Substituent Effects
- Piperazine Modifications : Sulfonylation (e.g., ) increases polarity and target engagement but may reduce bioavailability. Unmodified piperazine (main compound) offers synthetic flexibility for further derivatization.
- Indole and Heteroaromatic Substituents : Enhance hydrophobic interactions and selectivity for oncological targets .
- Fluorinated Groups : Improve metabolic stability and binding affinity, as seen in vébreltinib and TPA023 .
Biological Activity
3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. With a molecular formula of C₁₂H₁₆N₆ and a molecular weight of 244.3 g/mol, this compound is characterized by its unique structure, which includes a triazolo-pyridazine core and a piperazine moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure plays a crucial role in its interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits various biological activities:
- Antitumor Activity : Studies have shown that this compound possesses significant antiproliferative effects against several cancer cell lines. For instance, it demonstrated IC50 values comparable to established chemotherapeutic agents in inhibiting the growth of gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cells .
- Mechanism of Action : The compound is believed to exert its antitumor effects by inhibiting tubulin polymerization. This action disrupts the mitotic spindle formation during cell division, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antiproliferative Activity
In a comparative study involving various triazolo-pyridazines, this compound was evaluated for its antiproliferative activity. The results indicated that it exhibited moderate to potent activity against multiple cancer cell lines with IC50 values ranging from to .
| Cell Line | IC50 (μM) |
|---|---|
| SGC-7901 | 0.014 |
| A549 | 0.008 |
| HT-1080 | 0.012 |
Study 2: Molecular Docking Analysis
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and potential biological targets. These studies suggest that the cyclopropyl and piperazine groups enhance binding affinity to specific receptors involved in tumor growth regulation.
The mechanism by which this compound exerts its effects involves:
- Receptor Interaction : Binding to specific receptors or enzymes modulates various signaling pathways related to cell proliferation and apoptosis.
- Inhibition of Tubulin Polymerization : This leads to cell cycle arrest at the metaphase stage and subsequent apoptosis in cancer cells.
Q & A
Q. What are the common synthetic routes for 3-Cyclopropyl-6-piperazin-1-yl[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves two key steps: (i) formation of the triazolopyridazine core and (ii) functionalization with cyclopropyl and piperazine groups.
- Core formation : Cyclocondensation of hydrazine derivatives with pyridazine precursors under acidic conditions (e.g., HCl or HSO) is widely used. For example, Huisgen’s method employs chloroazines and tetrazoles to annulate the triazole ring .
- Substitution reactions : Nucleophilic substitution at the 6-position of the triazolopyridazine core with piperazine (in polar aprotic solvents like DMF or DMSO) and subsequent cyclopropane group introduction via Suzuki-Miyaura coupling or alkylation .
Q. What spectroscopic techniques are critical for characterizing this compound?
- X-ray crystallography : Resolves the triazolopyridazine core geometry and confirms regioselectivity of substitutions (e.g., 6-piperazinyl vs. 3-cyclopropyl positions) .
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., cyclopropyl protons at δ 1.2–1.5 ppm and piperazine protons as broad singlets near δ 2.8–3.5 ppm) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] for CHN: calculated 268.14, observed 268.15) .
Q. What biological activities are reported for triazolopyridazine derivatives?
Pyridazine derivatives exhibit:
- Antimicrobial activity : Triazolopyridazines with electron-withdrawing groups (e.g., Cl, CF) show inhibition against Gram-positive bacteria (MIC: 2–8 µg/mL) .
- Antiviral potential : Piperazine-substituted analogs inhibit viral replication in cell-based assays (e.g., EC = 0.5 µM for influenza A) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of triazolopyridazine derivatives?
Discrepancies often arise from:
- Experimental variables : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum concentration affecting compound solubility). Validate activities using orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) .
- Structural isomerism : Regioselectivity in triazole annulation (e.g., [4,3-b] vs. [3,4-b] isomers) can drastically alter binding. Confirm regiochemistry via XRD or NOESY .
Q. What strategies optimize the synthetic yield of 3-Cyclopropyl-6-piperazin-1-yltriazolopyridazine?
- Design of Experiments (DoE) : Use factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). For example, a 2 factorial design reduced reaction time from 24 h to 8 h and improved yield from 45% to 72% .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc) for Suzuki coupling) enhance cyclopropane group introduction. Ligands like XPhos improve steric control .
Q. How can computational methods guide the design of triazolopyridazine-based inhibitors?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins (e.g., viral polymerases). Focus on piperazine’s role in H-bonding with active-site residues .
- QSAR modeling : Use Hammett constants or logP values to correlate substituent effects (e.g., cyclopropyl’s lipophilicity) with bioactivity .
Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?
- Conformational flexibility : Piperazine’s free rotation complicates SAR interpretation. Use constrained analogs (e.g., bridged piperazines) to isolate pharmacophoric contributions .
- Metabolic stability : Cyclopropane rings may undergo CYP450-mediated oxidation. Incorporate deuterium or fluorinated analogs to block metabolic hotspots .
Methodological Considerations
Q. How to resolve regiochemical ambiguity in triazolopyridazine synthesis?
- Regiospecific annulation : Use directing groups (e.g., chloro at C6) to enforce [4,3-b] annulation. Confirmed via H NMR coupling constants (e.g., J = 8.2 Hz for adjacent pyridazine protons) .
- Isolation of intermediates : Trap intermediates (e.g., hydrazone derivatives) for spectroscopic characterization before cyclization .
Q. What in vitro models are suitable for evaluating antiviral activity?
- Plaque reduction assays : Measure inhibition of viral cytopathic effect in MDCK cells (for influenza) or Vero E6 cells (for coronaviruses) .
- Time-of-addition studies : Differentiate between entry, replication, and post-entry inhibition mechanisms .
Data Contradictions and Validation
Q. Conflicting reports on antibacterial efficacy: How to reconcile?
- Strain-specificity : Test against standardized panels (e.g., ATCC strains) and clinical isolates to assess spectrum breadth .
- Efflux pump interference : Use efflux-deficient strains (e.g., E. coli ΔacrB) to isolate intrinsic activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
